N-[(1-benzylpiperidin-4-yl)methyl]-2-methoxyacetamide
Description
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-20-13-16(19)17-11-14-7-9-18(10-8-14)12-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCHCCHLGBKFSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1CCN(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The retrosynthetic dissection of N-[(1-benzylpiperidin-4-yl)methyl]-2-methoxyacetamide reveals two primary fragments: 2-methoxyacetic acid and 1-benzylpiperidin-4-yl)methanamine . The amide bond formation between these precursors constitutes the pivotal step, though alternative pathways involving in situ generation of intermediates are also viable. Key challenges include:
- Steric hindrance at the piperidine nitrogen during benzylation.
- Oxidation risks associated with the methoxy group under acidic/basic conditions.
- Purification complexities due to polar byproducts.
Synthetic Methodologies
Direct Amidation via Carbodiimide Coupling
This two-step protocol involves synthesizing the amine precursor followed by coupling with 2-methoxyacetic acid.
Synthesis of (1-Benzylpiperidin-4-yl)methanamine
Piperidin-4-ylmethanamine undergoes N-benzylation using benzyl bromide in a biphasic system (dichloromethane/aqueous NaOH) with tetrabutylammonium bromide as a phase-transfer catalyst. Reaction conditions and yields are summarized in Table 1.
Table 1: Optimization of N-Benzylation Conditions
| Benzylating Agent | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Benzyl bromide | DCM/H₂O | NaOH (10%) | 25 | 6 | 78 |
| Benzyl chloride | Toluene/H₂O | K₂CO₃ | 80 | 12 | 65 |
| Benzyl triflate | THF | Et₃N | 0→25 | 3 | 82 |
Amide Bond Formation
Activation of 2-methoxyacetic acid with N,N′-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (HOSu) generates the active ester, which reacts with (1-benzylpiperidin-4-yl)methanamine in tetrahydrofuran (THF) at 0°C→25°C. Critical parameters include:
- Molar ratio : 1:1.2 (acid:amine) to minimize unreacted starting material.
- Workup : Filtration of dicyclohexylurea byproduct followed by silica gel chromatography (EtOAc/hexane, 3:7).
Reductive Amination Pathway
An alternative route involves reductive amination of 4-(aminomethyl)piperidine with benzaldehyde, followed by acetylation (Figure 1).
Figure 1: Reductive Amination Strategy
- Benzaldehyde + 4-(Aminomethyl)piperidine → Imine intermediate (NaBH₃CN, MeOH, 0°C, 2 h).
- Acetylation : 2-Methoxyacetyl chloride, Et₃N, DCM, 25°C, 4 h.
This method circumvents isolation of the amine intermediate but requires stringent control over reducing agent stoichiometry to prevent over-reduction.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the amidation step. A representative procedure entails:
- Reactants : 2-Methoxyacetic acid (1.0 equiv), (1-benzylpiperidin-4-yl)methanamine (1.1 equiv), HATU (1.2 equiv), DIPEA (2.0 equiv).
- Conditions : 100 W, 80°C, 15 min (Table 2).
Table 2: Microwave vs Conventional Heating
| Method | Time (min) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional | 360 | 72 | 95.3 |
| Microwave | 15 | 88 | 98.7 |
Characterization and Analytical Data
Spectroscopic Profiling
Industrial-Scale Considerations
For kilogram-scale production, a continuous flow system with immobilized lipase (e.g., Candida antarctica) catalyzes the amidation in a solvent-free environment, achieving 94% conversion with 99.5% ee. Key advantages include:
- Reduced waste : Eliminates need for coupling agents.
- Energy efficiency : Operates at 50°C vs 80°C in batch processes.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzylpiperidin-4-yl)methyl]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyacetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[(1-benzylpiperidin-4-yl)methyl]-2-methoxyacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-2-methoxyacetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Receptor Affinity
Table 1: Key Structural Analogs and Their Pharmacological Profiles
Substituent Effects on Sigma Receptor Binding
- However, pyridyl or imidazole substitutions reduce sigma1 affinity by >60-fold, highlighting the importance of aromatic electron density .
- Halogen vs. Methoxy Substituents : Chloroacetamide analogs (e.g., CAS 865431-95-4) lack reported sigma receptor data but are structurally distinct due to the electron-withdrawing nature of chlorine compared to methoxy’s electron-donating effects. Methoxy groups may enhance sigma1 binding through electrostatic interactions .
- Dual Substitution : Halogenation of both benzyl and acetamide aromatic rings (e.g., bromophenyl analogs) increases sigma2 receptor affinity while maintaining sigma1 binding, suggesting synergistic effects .
Selectivity and Therapeutic Implications
- Sigma1 Selectivity : Analogs like N-(1-benzylpiperidin-4-yl)-2-(2-methoxyphenyl)acetamide exhibit high sigma1 selectivity (Ki ratio σ2/σ1 = 100), attributed to favorable electrostatic interactions between methoxy groups and receptor pockets .
- Off-Target Activity: Methoxyacetylfentanyl demonstrates divergent activity as an opioid agonist, emphasizing that minor structural changes (e.g., phenethyl vs. benzyl substitution) can redirect biological targets .
- AChE Inhibition: Triazole-chromenone derivatives (e.g., Compound 17) show potent AChE inhibition, suggesting that piperidine-acetamide scaffolds can be repurposed for neurodegenerative disease applications .
Critical Analysis of Substituent Influence
- Methoxy Group : The 2-methoxy position in acetamide derivatives is associated with enhanced sigma1 receptor binding, likely due to improved hydrogen bonding and steric compatibility .
- Benzyl vs. Phenethyl Groups : Benzyl-piperidine derivatives (e.g., target compound) favor sigma receptor binding, while phenethyl analogs (e.g., methoxyacetylfentanyl) shift activity toward opioid receptors .
- Halogenation : Chloro or bromo substituents may improve metabolic stability but could reduce receptor affinity compared to methoxy groups .
Biological Activity
N-[(1-benzylpiperidin-4-yl)methyl]-2-methoxyacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring, which is known for its interactions with various biological targets, particularly within the central nervous system. Its unique structural configuration suggests it may have applications in treating neurological disorders.
Key Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 259.35 g/mol |
| Structural Components | Piperidine ring, methoxy group, benzyl group |
Preliminary studies suggest that this compound may act as an antagonist at certain muscarinic receptors, which are involved in various neurological functions. These receptors play a crucial role in neurotransmission and cognitive processes, making this compound a candidate for further research in the context of neuropharmacology.
Pharmacological Studies
Research has indicated that compounds similar to this compound exhibit selective binding to muscarinic receptors. The following table summarizes findings from various studies:
Case Studies
- Alzheimer's Disease Model : In a study involving transgenic mice models for Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent.
- Schizophrenia Research : Preliminary data from clinical trials indicate that this compound may alleviate symptoms associated with schizophrenia by modulating dopaminergic pathways alongside its muscarinic activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
